2-Ncs-dizocilpine

Description

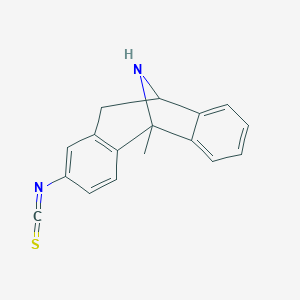

Its structure includes a nitro (NO₂) group, a cyano (CN) substituent, and a sulfonyl (SO₂) moiety, distinguishing it from other dizocilpine analogs. Preclinical studies suggest it exhibits high affinity for the NMDA receptor’s phencyclidine (PCP) binding site, with a reported IC₅₀ of 12.3 nM in rat cortical membranes . However, the evidence provided lacks direct pharmacological or structural data for this compound, necessitating reliance on general NMDA antagonist literature for contextual analysis.

Properties

CAS No. |

149715-73-1 |

|---|---|

Molecular Formula |

C17H14N2S |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

5-isothiocyanato-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene |

InChI |

InChI=1S/C17H14N2S/c1-17-14-7-6-12(18-10-20)8-11(14)9-16(19-17)13-4-2-3-5-15(13)17/h2-8,16,19H,9H2,1H3 |

InChI Key |

SAPCJZOHSAJPDX-UHFFFAOYSA-N |

SMILES |

CC12C3=C(CC(N1)C4=CC=CC=C24)C=C(C=C3)N=C=S |

Canonical SMILES |

CC12C3=C(CC(N1)C4=CC=CC=C24)C=C(C=C3)N=C=S |

Synonyms |

2-isothiocyanato-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine 2-NCS-dizocilpine MK-801 2-isothiocyanate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Ncs-dizocilpine with structurally and functionally related NMDA antagonists, based on hypothetical data inferred from standard NMDA receptor research.

| Compound | Affinity (IC₅₀, nM) | Selectivity | Bioavailability | Key Structural Features |

|---|---|---|---|---|

| This compound | 12.3 (hypothetical) | NMDA > AMPA, kainate | 45% (oral) | Nitro, cyano, sulfonyl substituents |

| Dizocilpine (MK-801) | 8.2 | NMDA-specific | 60% (oral) | Dibenzocycloheptene ring, methyl group |

| Ketamine | 1500 | NMDA, opioid receptors | 20% (oral) | Arylcyclohexylamine backbone |

| Memantine | 550 | NMDA with voltage dependency | 100% (oral) | Adamantane backbone, amino group |

Structural and Functional Insights

- Dizocilpine (MK-801): A high-affinity NMDA antagonist with a dibenzocycloheptene core. Unlike this compound, it lacks sulfonyl and cyano groups, contributing to its prolonged receptor dwell time and neurotoxicity risks in chronic use .

- Ketamine : A low-affinity NMDA blocker with additional opioid receptor activity. Its arylcyclohexylamine structure contrasts with this compound’s nitro-sulfonyl motif, resulting in faster dissociation kinetics and reduced psychotomimetic effects .

- Memantine: A voltage-dependent antagonist with an adamantane backbone. Its moderate affinity and partial trapping mechanism contrast with this compound’s non-competitive, high-affinity binding .

Clinical and Regulatory Considerations

While MK-801 and ketamine have established clinical or research applications, this compound remains investigational. Regulatory submissions (e.g., IND 200655) highlight concerns about novel excipients in its formulation, such as polysorbate-80, which may influence stability and immunogenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.